molecular formula C7H11N3O B1269085 2-Pyrimidinamine, 4-ethoxy-6-methyl- CAS No. 7749-48-6

2-Pyrimidinamine, 4-ethoxy-6-methyl-

Cat. No. B1269085
CAS RN: 7749-48-6
M. Wt: 153.18 g/mol
InChI Key: AWPLOWQQKSPVMO-UHFFFAOYSA-N
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Description

“2-Pyrimidinamine, 4-ethoxy-6-methyl-” is a chemical compound with the molecular formula C7H11N3O . It is a solid substance .


Synthesis Analysis

The synthesis of similar pyrimidine derivatives has been reported in the literature . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .


Molecular Structure Analysis

The molecular structure of “2-Pyrimidinamine, 4-ethoxy-6-methyl-” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecule has an ethoxy group (–O–CH2CH3) and a methyl group (–CH3) attached to the pyrimidine ring .


Physical And Chemical Properties Analysis

“2-Pyrimidinamine, 4-ethoxy-6-methyl-” has a molecular weight of 153.18 g/mol . It is a solid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 334.5±34.0 °C at 760 mmHg, and a flash point of 156.1±25.7 °C .

Scientific Research Applications

Antiviral Activity

2,4-Diamino-6-hydroxypyrimidines, including derivatives with modifications at the 5-position such as the methyl group, have been explored for their antiviral properties. These compounds have shown significant inhibition against retroviruses in cell culture, with the 5-methyl derivative exhibiting potent inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Chemical Synthesis and Reactivity

Research on pyrimidine derivatives also focuses on their chemical synthesis and reactivity. For instance, the directive influence of the N-oxide group during the nitration of pyridine-N-oxide derivatives has been studied, revealing insights into the introduction of nitro groups in specific positions regardless of the presence of other substituents (Hertog, Kolder, & Combe, 2010).

Material Science Applications

Pyridine-containing aromatic diamine monomers, including those with ethoxy and methyl substitutions, have been utilized in the synthesis of high-performance polymers. These polyimides have been assessed for their thermal, mechanical, optical, and crystal properties, showing potential for use in transparent and high-strength materials (Guan et al., 2015).

Analgesic Properties

The modification of the pyridine moiety in certain molecules to include a methyl group at position 8 has been explored to enhance their analgesic properties. This modification has led to increased biological activity for certain derivatives, suggesting potential for development as new analgesics (Ukrainets et al., 2015).

Corrosion Inhibition

Pyrimidine derivatives have also been synthesized as corrosion inhibitors for mild steel in highly acidic solutions. Their effectiveness suggests applications in industrial corrosion protection (Hou et al., 2019).

properties

IUPAC Name

4-ethoxy-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-3-11-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPLOWQQKSPVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343031
Record name 2-Pyrimidinamine, 4-ethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidinamine, 4-ethoxy-6-methyl-

CAS RN

7749-48-6
Record name 2-Pyrimidinamine, 4-ethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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